3-(3,5-Difluorobenzoyl)pyridine

Übersicht

Beschreibung

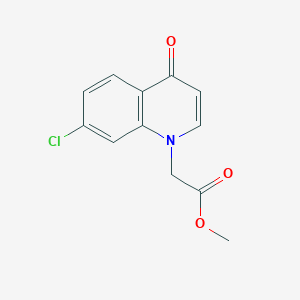

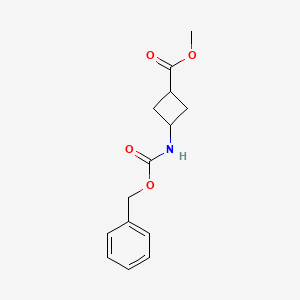

“3-(3,5-Difluorobenzoyl)pyridin-2-amine” is a chemical compound with a CAS Number: 1494822-85-3 and a molecular weight of 234.21 . It is also known as (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone . It is stored at room temperature and has a purity of 95%. It is in the form of a powder .

Synthesis Analysis

The synthesis of “3-(3,5-Difluorobenzoyl)pyridin-2-amine” involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . The subsequent oxidation or dehydrogenation gives pyridine-3,5-dicarboxylates, which may also be decarboxylated to yield the corresponding pyridines .Molecular Structure Analysis

The molecular structure of “3-(3,5-Difluorobenzoyl)pyridin-2-amine” has been investigated at the density functional theory (DFT)-B3LYP level using the 6-311+G (d, p) basis set . The vibrational frequencies and geometric parameters of C–H stretching and bending in the fundamental region were calculated and compared to the Fourier transform infrared (FT-IR) data obtained .Chemical Reactions Analysis

The chemical reactions involving “3-(3,5-Difluorobenzoyl)pyridin-2-amine” include the synthesis of fluorinated pyridines . An interesting example is the synthesis of 3,5-difluoropyridine, which was prepared from 3,5-dibromo-4-formylpyridine by electrophilic fluorination of its protected forms by N-fluoro-benzenesulfonimide (NFSI) .Wissenschaftliche Forschungsanwendungen

Multidentate N-Heterocyclic Biscarbene Derivatives

3-(3,5-Difluorobenzoyl)pyridine derivatives have been explored in the synthesis of new multidentate N-heterocyclic biscarbenes. These compounds show stability under certain conditions and have potential applications in organometallic chemistry. For instance, A. Caballero et al. (2001) synthesized 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene), a polydentate N-heterocyclic biscarbene, and explored its silver(I) complex derivative (Caballero et al., 2001).

Synthesis of Substituted Pyridines

These compounds are also crucial in the synthesis of various substituted pyridines, which are important in organic synthesis and have numerous applications. For example, Songbai Liu and L. S. Liebeskind (2008) disclosed a modular method for preparing highly substituted pyridines, indicating the versatility of pyridine derivatives in synthesizing complex organic structures (Liu & Liebeskind, 2008).

Wirkmechanismus

While the specific mechanism of action for “3-(3,5-Difluorobenzoyl)pyridin-2-amine” is not directly available, related compounds such as PDE3 inhibitors work by inhibiting the action of the phosphodiesterase enzyme PDE3 . This leads to an increase of intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP). cAMP mediates the phosphorylation of protein kinases, which in turn activates cardiac calcium channels .

Zukünftige Richtungen

While specific future directions for “3-(3,5-Difluorobenzoyl)pyridin-2-amine” are not directly available, related compounds such as pyrazolo[3,4-b]pyridines have shown promise as lead candidates against Mycobacterium tuberculosis . This suggests potential future research directions in the development of new treatments for bacterial infections.

Eigenschaften

IUPAC Name |

(3,5-difluorophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-10-4-9(5-11(14)6-10)12(16)8-2-1-3-15-7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWVTOBOEMGCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2-chloropyrido[3,2-d]pyrimidine](/img/structure/B3092718.png)

![2-[(3-Bromopyridin-2-yl)amino]ethanol](/img/structure/B3092745.png)

![[1,1'-Binaphthalene]-4,4'-dicarboxylic acid](/img/structure/B3092790.png)